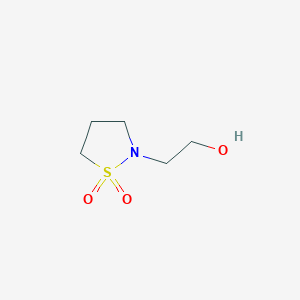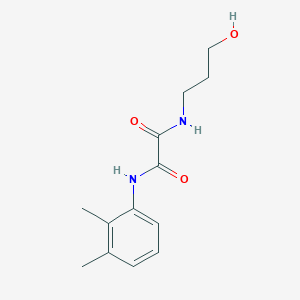
N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide, also known as DMOX, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. DMOX is a white crystalline solid that is soluble in organic solvents and is synthesized using a multi-step process.
科学的研究の応用
N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. In materials science, N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide has been used as a chiral derivatizing agent for the determination of enantiomeric purity of chiral compounds.
作用機序
The mechanism of action of N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide has also been shown to bind to certain metal ions, which may contribute to its ability to form MOFs.
Biochemical and Physiological Effects:
N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide in humans are not well understood.
実験室実験の利点と制限
N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide. One area of interest is the development of new synthetic methods for N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide and its derivatives. Another area of interest is the study of the biochemical and physiological effects of N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide in humans. Additionally, N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide and its derivatives may have potential applications in the development of new drugs for the treatment of inflammation and cancer. Finally, N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide may have potential applications in the development of new materials for use in catalysis, separation, and sensing applications.
Conclusion:
In conclusion, N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. It is synthesized using a multi-step process and has been studied for its anti-inflammatory, analgesic, and anticancer properties. N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide has advantages for use in lab experiments, but also has limitations. Future research on N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide should focus on the development of new synthetic methods, the study of its biochemical and physiological effects in humans, and its potential applications in drug development and materials science.
合成法
The synthesis of N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide involves a multi-step process that begins with the reaction of 2,3-dimethylbenzoyl chloride with 3-hydroxypropylamine to form N-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)amine. This intermediate is then reacted with oxalyl chloride to form N-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide. The final product is obtained by recrystallization from a suitable solvent.
特性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-3-6-11(10(9)2)15-13(18)12(17)14-7-4-8-16/h3,5-6,16H,4,7-8H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGZKJYLRFDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2908502.png)
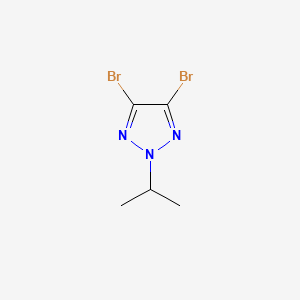
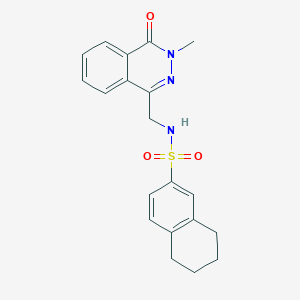
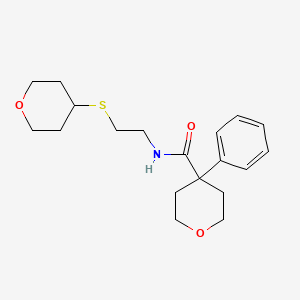
![Tert-butyl N-[4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate](/img/structure/B2908507.png)
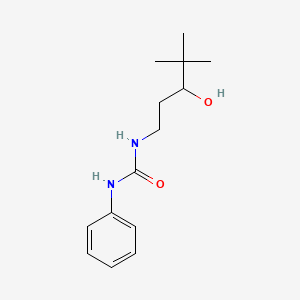
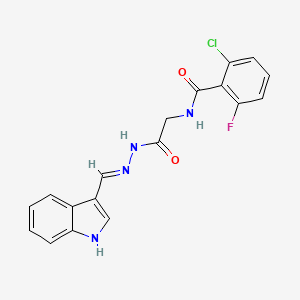

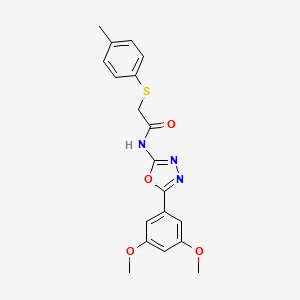
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2908516.png)

